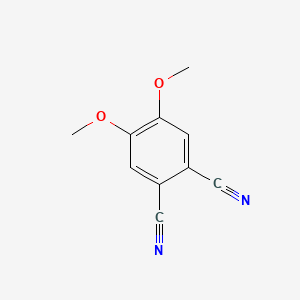

4,5-Dimethoxyphthalonitrile

概要

説明

4,5-Dimethoxyphthalonitrile is an organic compound with the molecular formula C10H8N2O2. It is a white crystalline solid with a strong aromatic odor. This compound is known for its stability at room temperature and is commonly used as an intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

4,5-Dimethoxyphthalonitrile can be synthesized through the reaction of phthalonitrile with methanol under appropriate reaction conditions. The general process involves the reaction of phthalonitrile with methanol, followed by crystallization and purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is often obtained through crystallization and purification processes .

化学反応の分析

Electrophilic Aromatic Substitution

One of the primary reactions involving 4,5-dimethoxyphthalonitrile is electrophilic aromatic substitution. This reaction occurs when the compound reacts with electrophiles, leading to the introduction of new substituents on the aromatic ring. For instance, it has been reported that this compound can react with dibromoisocyanuric acid to yield 3,6-dibromophthalonitriles. This reaction showcases the compound's ability to undergo substitution at the 3 and 6 positions of the phthalonitrile ring .

Nucleophilic Aromatic Substitution

This compound also participates in nucleophilic aromatic substitution reactions. In these reactions, nucleophiles attack the aromatic ring, often resulting in the displacement of leaving groups such as halides or nitro groups. For example, nucleophilic substitution reactions with phenoxides can lead to the formation of various substituted phthalonitriles .

Coupling Reactions

The compound can undergo coupling reactions with organometallic reagents to form more complex structures. For instance, coupling with tri(n-butyl)phenylylethynyltin and tri(n-butyl)vinyltin in the presence of a nickel catalyst results in various derivatives such as 4,5-dimethoxy-3,6-bisphenylethylnitrile and other vinyl-substituted products .

Reduction Reactions

Reduction reactions are also significant for modifying the properties of this compound. These reactions can convert nitriles to amines or other functional groups under specific conditions. For example, reductions during coupling steps can yield compounds like 4,5-dimethoxy-3-phenylethynylphthalonitrile and 4,5-dimethoxy-3-vinylphthalonitrile .

Polymerization Reactions

Another important aspect is its role in polymerization processes. The cyano group in this compound can participate in polymerization reactions when combined with appropriate curing agents at elevated temperatures. This leads to heat-resistant materials that are valuable in various applications .

科学的研究の応用

Synthesis of Functional Materials

Metal-Organic Frameworks (MOFs):

4,5-Dimethoxyphthalonitrile serves as a precursor in the synthesis of metallophthalocyanines and MOFs. These materials are characterized by their porous structures and high surface areas, making them suitable for gas storage, separation, and catalysis. The incorporation of this compound into these frameworks enhances their stability and functional properties. Recent studies have highlighted the development of new MOFs that utilize this compound to achieve improved adsorption characteristics for gases like CO2 and H2 .

Table 1: Properties of MOFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Volume | 0.6 cm³/g |

| Gas Adsorption | CO2: 30 mmol/g |

| Stability | Thermally stable up to 350°C |

Photodynamic Therapy (PDT)

This compound is also utilized in the development of photosensitizers for photodynamic therapy. Its derivatives have shown promising results in generating singlet oxygen upon light activation, which is crucial for targeting cancer cells. Studies indicate that phthalocyanine derivatives synthesized from this compound exhibit high quantum yields for singlet oxygen production, making them effective in PDT applications .

Case Study: Photodynamic Efficacy

A study investigated a phthalocyanine derivative synthesized from this compound that demonstrated a singlet oxygen quantum yield of 0.83. This compound was tested against various cancer cell lines and showed significant cytotoxicity upon light irradiation, indicating its potential as a therapeutic agent in cancer treatment .

Organic Synthesis

In organic chemistry, this compound acts as an important building block for synthesizing various functionalized organic compounds. It is often used in nucleophilic aromatic substitution reactions to create complex molecules with potential applications in pharmaceuticals and agrochemicals .

Table 2: Reactions Involving this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | 4-(4-Hydrazinylphenoxy)phthalonitrile | 47 |

| Condensation Reactions | Various substituted phthalocyanines | Up to 86 |

Environmental Applications

Research has also explored the use of phthalocyanine derivatives in environmental remediation. These compounds can act as catalysts in the degradation of pollutants under light exposure. Their ability to generate reactive oxygen species makes them suitable candidates for photocatalytic applications aimed at breaking down harmful substances in wastewater treatment processes .

作用機序

The mechanism of action of 4,5-Dimethoxyphthalonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of different products that exert their effects through specific molecular interactions. The exact pathways and targets depend on the specific application and the chemical environment .

類似化合物との比較

Similar Compounds

- 4,5-Dimethoxybenzene-1,2-dicarbonitrile

- 1,2-Dicyano-4,5-dimethoxybenzene

- 4,5-Dimethoxy-1,2-benzenedicarbonitrile

Uniqueness

4,5-Dimethoxyphthalonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .

生物活性

4,5-Dimethoxyphthalonitrile (C10H8N2O2) is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in therapeutic contexts.

This compound is characterized by its two methoxy groups attached to the phthalonitrile core. It can be synthesized through various methods, including nucleophilic substitution reactions and cyclo-tetramerization processes. The synthesis typically involves the reaction of phthalonitrile with methoxy-containing reagents under controlled conditions to yield the desired product .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. The compound has been investigated for its effects on various cancer cell lines, demonstrating significant cytotoxicity. For instance, in vitro assays showed that this compound induced apoptosis in human cancer cells, possibly through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS upon light activation, leading to oxidative stress in cancer cells.

- Apoptosis Induction : Studies suggest that this compound activates caspases and other apoptotic markers, promoting programmed cell death in malignant cells .

- Cell Cycle Arrest : Treatment with this compound has been associated with cell cycle arrest at various phases, particularly G2/M phase, which contributes to its anticancer efficacy .

Data Table: Biological Activity Overview

Case Studies

- Study on HL60 Cells : A study examined the effects of this compound on HL60 cells. The results indicated a survival fraction of approximately 55% at a concentration of 1 g/mL after treatment. The mechanism involved increased ROS levels leading to apoptosis .

- In Vivo Studies : In animal models bearing U14 cervical carcinoma tumors, treatment with this compound resulted in a tumor inhibition rate of about 90.8% at a dosage of 2 mg/kg when combined with light exposure .

Potential Applications

Given its promising biological activities, this compound has potential applications in:

- Photodynamic Therapy (PDT) : Its ability to generate ROS upon light activation makes it suitable for use in PDT for treating localized tumors.

- Drug Development : The compound's unique properties could be explored further for developing new anticancer agents or adjuvants in chemotherapy protocols.

特性

IUPAC Name |

4,5-dimethoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSTWWJVHJRQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446787 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88946-67-2 | |

| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes are available to obtain diversely substituted phthalonitriles starting from 4,5-Dimethoxyphthalonitrile?

A1: The research by [] highlights two main synthetic routes starting from this compound to achieve diversely substituted phthalonitriles:

- Electrophilic Aromatic Substitution: this compound can undergo electrophilic aromatic substitution with dibromoisocyanuric acid to yield 3,6-dibromo-4,5-dimethoxyphthalonitrile. This dibromo derivative serves as a versatile intermediate for further functionalization. []

- Coupling Reactions: The 3,6-dibromo-4,5-dimethoxyphthalonitrile obtained in the previous step can be further reacted with organotin reagents like tri(n-butyl)phenylylethynyltin or tri(n-butyl)vinyltin in the presence of a nickel catalyst. This reaction leads to the introduction of phenylethynyl or vinyl groups at the 3 and 6 positions of the phthalonitrile ring. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。